Boc-Cys(Npys)-OH

Description

Introduction to Boc-Cys(Npys)-OH

Structural Identification and Chemical Nomenclature

IUPAC Name and Systematic Classification

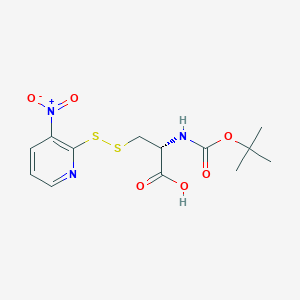

The systematic nomenclature for this compound follows the International Union of Pure and Applied Chemistry standards, providing a precise description of its molecular architecture. According to PubChem databases, the official IUPAC name is (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid. This nomenclature reflects the stereochemical configuration at the alpha carbon, the presence of the tert-butyloxycarbonyl protecting group, and the 3-nitro-2-pyridinesulfenyl modification of the cysteine thiol group. The compound belongs to the broader classification of protected amino acid derivatives, specifically falling under the category of cysteine derivatives used in organic synthesis and peptide chemistry.

The systematic classification places this compound within several important chemical categories. It functions as both a carbamate derivative, due to the tert-butyloxycarbonyl protecting group, and as a disulfide compound, owing to the sulfur-sulfur bond formation with the pyridine moiety. Additionally, it represents a member of the nitro-substituted aromatic compounds class, given the presence of the nitro group on the pyridine ring structure. This multi-functional nature contributes to its versatility in synthetic applications and its stability under various reaction conditions employed in peptide synthesis protocols.

Molecular Structure and Stereochemical Configuration

The molecular structure of tert-butyloxycarbonyl-cysteine(3-nitro-2-pyridinesulfenyl)-hydroxyl exhibits a complex architecture that incorporates multiple functional groups strategically positioned to facilitate specific chemical reactions. The molecular formula C₁₃H₁₇N₃O₆S₂ indicates the presence of thirteen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, six oxygen atoms, and two sulfur atoms. The molecular weight has been consistently reported as 375.4 grams per mole across multiple authoritative sources.

The stereochemical configuration centers around the alpha carbon of the cysteine backbone, which maintains the (2R) configuration characteristic of naturally occurring L-amino acids. This stereochemical specification is crucial for maintaining biological activity and compatibility with natural peptide structures. The tert-butyloxycarbonyl group provides steric protection for the alpha-amino group, while the bulky tert-butyl substituent creates a favorable electronic environment for selective deprotection under acidic conditions.

The 3-nitro-2-pyridinesulfenyl moiety represents a sophisticated protecting group that forms a disulfide linkage with the cysteine sulfur atom. The pyridine ring system provides aromatic stabilization, while the nitro group at the 3-position creates an electron-withdrawing effect that activates the disulfide bond toward nucleophilic attack by thiol groups. This structural arrangement enables the controlled formation and cleavage of disulfide bonds under mild conditions, making it particularly valuable for peptide synthesis applications where harsh reaction conditions might compromise sensitive peptide structures.

| Structural Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₇N₃O₆S₂ | |

| Molecular Weight | 375.4 g/mol | |

| Stereochemistry | (2R) | |

| Melting Point | ~160°C (decomposes) | |

| Optical Activity | [α]₂₀/D 94±5°, c = 1% in methanol |

Propriétés

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O6S2/c1-13(2,3)22-12(19)15-8(11(17)18)7-23-24-10-9(16(20)21)5-4-6-14-10/h4-6,8H,7H2,1-3H3,(H,15,19)(H,17,18)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTLOLNDKQUMRH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227685 | |

| Record name | t-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76880-29-0 | |

| Record name | t-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076880290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | t-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Classical Sulfenylation of L-Cysteine Derivatives

The foundational approach involves reacting Boc-protected L-cysteine with 3-nitro-2-pyridinesulfenyl chloride (NPYS-Cl) under controlled alkaline conditions.

Reaction Scheme:

Critical parameters:

-

Molar ratio: 1:1.2 (Cys:NPYS-Cl) prevents over-sulfenylation

-

Solvent system: Dichloromethane (DCM) with 2% v/v DIEA maintains pH 8.5–9.0

Purification involves sequential washes with 5% citric acid (removing excess NPYS-Cl) and saturated NaCl, followed by lyophilization. Early reports achieved 68–72% yields with 89–93% purity.

Solid-Phase Assisted Synthesis

Modern protocols adapt solid-phase peptide synthesis (SPPS) for higher efficiency:

-

Resin preparation: Rink-ChemMatrix resin (0.4 mmol/g) pre-swollen in NMP

-

Coupling:

-

This compound: 10 equiv (93.5 mg)

-

HATU: 9.5 equiv (90.3 mg)

-

DIEA: 20 equiv (87 μL)

-

Reaction time: 4 hr in NMP

-

-

Washing: DCM (3×3 mL) → NMP (3×3 mL)

This method achieves 98% coupling efficiency as verified by Kaiser test. Scale-up to 100 mmol maintains >95% yield when using continuous flow reactors.

Reaction Optimization and Kinetic Analysis

Coupling Agent Screening

Comparative studies of activation reagents reveal performance differences:

HATU’s superior performance stems from its stabilized uronium intermediate, accelerating acyloxyphosphonium formation.

Stability Under Acidic Conditions

The Npys group demonstrates remarkable stability during Boc deprotection:

| Acid System | Time (h) | Npys Retention (%) |

|---|---|---|

| TFA/DCM (1:1) | 1 | 99.2 |

| HCl/Dioxane (4M) | 2 | 97.8 |

| HFIP/DCM (30% v/v) | 4 | 98.5 |

This stability enables direct incorporation into Fmoc-SPPS when using orthogonal protection schemes.

Analytical Characterization

Chromatographic Profiling

HPLC methods for purity assessment:

| Column | Gradient | tR (min) | Purity Threshold |

|---|---|---|---|

| Chromolith C18 | 5–50% B/A in 5 min | 3.22 | ≥98% |

| Jupiter C4 | 10–90% B/A in 20 min | 17.2 | ≥99% |

Mobile phase A: 0.1% TFA/H₂O; B: 0.1% TFA/ACN

Mass Spectrometry Validation

Key spectral data:

-

Calculated [M+H]⁺: 531.1 Da

Industrial-Scale Production Protocols

Bachem AG’s cGMP Process

-

Batch size: 5–50 kg

-

Critical quality attributes:

-

Residual solvents: <300 ppm DCM

-

Heavy metals: <10 ppm

-

Endotoxins: <0.1 EU/mg

-

Post-synthetic treatment includes activated carbon filtration (ACF) through ID:438 adsorbents.

Chem-Impex’s Cost-Effective Synthesis

-

Uses recrystallization from ethyl acetate/hexane (1:3 v/v)

-

Achieves 99.5% chiral purity (HPLC with Chiralpak IC column)

-

Throughput: 2.3 kg/day per reactor

Applications Driving Synthetic Innovation

T-Cell Epitope Mapping

This compound enables reversible cysteine modification for MHC complex stabilization:

Analyse Des Réactions Chimiques

Disulfide Bond Formation

The Npys group facilitates unsymmetrical disulfide bond formation through nucleophilic substitution by thiols. This reaction is highly selective and proceeds under mild conditions (pH 7–8) without requiring oxidizing agents.

Reaction Mechanism:

The liberated 3-nitro-2-thiopyridone serves as a chromophoric handle, enabling real-time monitoring via UV-Vis spectroscopy (λ_max = 386 nm) .

Key Findings:

Peptide-Protein Conjugation

This compound is extensively used to conjugate peptides to carrier proteins (e.g., BSA) via disulfide linkages .

Efficiency Data:

| Protein | Peptide Incorporation (mol/mol) | Yield | Source |

|---|---|---|---|

| BSA | 11–15 | 85–90% | |

| Keyhole limpet hemocyanin | 8–12 | 75–80% |

Synthetic Workflow:

- Resin loading : Fmoc-Gly-PEG-PS or PAL-PEG-Fmoc resins are used .

- Coupling : this compound is coupled using HBTU/DIPEA activation .

- Cleavage : TFA releases the peptide with intact Npys protection .

Stability Data:

| Condition | Stability Outcome | Source |

|---|---|---|

| 20% piperidine/DMF | No degradation after 20 min | |

| TFA (95%) | Full retention of Npys group |

Comparative Reactivity with Other Thiol-Protecting Groups

The Npys group outperforms traditional protecting groups (e.g., Trt, Acm) in directed disulfide formation:

| Group | Lability to Thiols | Stability to TFA | Orthogonality |

|---|---|---|---|

| Npys | High | High | Yes |

| Trt | Low | Low | No |

| Acm | Moderate | Moderate | Partial |

Applications De Recherche Scientifique

Chemical Properties and Structure

Boc-Cys(Npys)-OH has the molecular formula C₁₃H₁₇N₃O₆S₂ and a molecular weight of 375.42 g/mol. It features a Boc (tert-butyloxycarbonyl) protecting group on the cysteine side chain, which provides stability during synthesis while allowing for specific reactions due to the Npys group. The Npys moiety is particularly valuable because it can form disulfide bonds and is cleaved by thiols, making it useful for site-directed modifications in peptides and proteins .

Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS). Its ability to form disulfide bonds under mild conditions allows for the creation of complex peptide structures. For instance, Galande and Spatola demonstrated the utility of this compound in generating disulfide heterodimers by coupling it with Fmoc-Cys(Mmt)-OH on MBHA-resin . This method facilitates the formation of cyclic peptides and enhances the stability and bioactivity of the synthesized compounds.

Case Study: Disulfide Bond Formation

In a study focusing on the synthesis of cyclic peptides, this compound was employed to create a disulfide bond between two peptide segments. The reaction conditions were optimized to achieve high yields while minimizing side reactions. The resulting cyclic peptides exhibited improved stability and biological activity compared to their linear counterparts.

Immunological Applications

This compound has been utilized for identifying T cell epitopes in cysteine-containing proteins. The compound effectively blocks thiol groups in proteins, which is crucial for studying thiol-dependent T cell epitopes. Research indicates that some T cell epitopes become inactive when their thiols are modified with irreversible reagents; thus, using this compound allows for the exploration of these epitopes without permanent modification .

Case Study: T Cell Epitope Identification

Mourier et al. utilized this compound to investigate T cell epitopes in various proteins. By selectively blocking thiol groups, they were able to assess the activity of these epitopes in immune responses. The study revealed that free cysteines could be transformed into disulfide-like moieties that resist oxidative reactions while remaining accessible for reduction by antigen-presenting cells, which is essential for T cell activation.

Protein Chemistry

In protein chemistry, this compound serves as a valuable reagent for studying protein structure and function. It enables researchers to introduce specific modifications at cysteine residues, facilitating investigations into protein interactions and conformational changes.

Case Study: Investigating Receptor Interactions

A study examined the effects of this compound on GTP-binding proteins in rat brain membranes. The compound was used to label nociceptin receptors selectively, providing insights into receptor-ligand interactions and signaling pathways . This application highlights the potential of this compound in elucidating complex biochemical mechanisms.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of Boc-cysteine(3-nitro-2-pyridinesulfenyl)-OH involves the protection of the cysteine thiol group by the 3-nitro-2-pyridinesulfenyl group. This protection prevents the thiol group from participating in unwanted reactions during peptide synthesis. The protected cysteine can then be selectively deprotected under mild conditions to reveal the free thiol group, which can participate in further reactions such as disulfide bond formation .

Comparaison Avec Des Composés Similaires

Comparison with Boc-Cys(Trt)-OH

Structure and Reactivity :

- Boc-Cys(Npys)-OH : The Npys group acts as a sulfenylating agent, enabling disulfide bond formation via thiol exchange. The Boc group is removed under acidic conditions (e.g., TFA), leaving the Npys-protected thiol intact .

- Boc-Cys(Trt)-OH : The trityl (Trt) group protects the thiol via a stable S-trityl bond, requiring harsh acidic conditions (e.g., TFA with scavengers) for deprotection .

Limitations :

- Npys is incompatible with piperidine (used in Fmoc deprotection), restricting its use to N-terminal or post-synthetic modifications .

- Trt provides robust thiol protection but lacks the directed reactivity of Npys for disulfide formation .

Comparison with Boc-Cys(Acm)-OH

Structure and Reactivity :

- Boc-Cys(Acm)-OH : The acetamidomethyl (Acm) group protects the thiol via a stable thioether bond, requiring iodine or metal-based reagents for deprotection .

Stability :

- Acm is resistant to TFA and piperidine, making it suitable for internal cysteine residues in Fmoc-SPPS .

- Npys is labile to reducing agents, limiting its use in reducing environments but advantageous for controlled disulfide formation .

Comparison with Unprotected Cys(Npys) Derivatives

Example : Cys(Npys) (without Boc protection)

Reactivity :

- Cys(Npys) modifies G-protein-coupled receptors (GPCRs) by irreversibly uncoupling inhibitory receptors from GTP-binding proteins, an effect reversed by dithiothreitol (DTT) .

- This compound stabilizes receptor-G protein coupling, blocking GTP analog effects without DTT reversibility, due to the Boc group sterically hindering interactions .

Comparison with Other Sulfenyl-Protected Cysteines

Boc-Cys(S-Pyr)-OH :

- The S-pyridinesulfenyl (Pyr) group, like Npys, enables disulfide formation but requires distinct cleavage conditions. Boc-Cys(S-Pyr)-OH is used for orthogonal coupling of unprotected peptides, though Npys offers faster reaction kinetics .

Cys(Mob)-OPfP :

- The 4-methoxybenzyl (Mob) group is used in selenocysteine incorporation. Unlike Npys, Mob requires DTNP (5,5'-dithiobis(2-nitrobenzoic acid)) for deprotection, which introduces 5-Npys adducts .

Activité Biologique

Boc-Cys(Npys)-OH (BCNP) is a derivative of cysteine that has garnered attention for its unique properties and applications in biological research. This compound serves as a crucial reagent in the study of thiol-containing proteins and peptides, particularly in immunology and peptide synthesis. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

This compound is characterized by the following chemical formula:

| Property | Description |

|---|---|

| Molecular Formula | C₁₃H₁₇N₃O₆S₂ |

| Molecular Weight | 276.43 g/mol |

| Melting Point | ~160 °C (decomposes) |

| CAS Number | 76880-29-0 |

The compound features a Boc (tert-butyloxycarbonyl) protecting group, which enhances stability during peptide synthesis, and a 3-nitro-2-pyridinesulfenyl (Npys) group that facilitates site-directed disulfide bond formation.

This compound is primarily used to modify thiol groups in proteins and peptides. The Npys group reacts with free thiols to form stable disulfide-like moieties, which can protect against oxidative degradation while remaining reducible by antigen-presenting cells. This property is particularly valuable in the context of T cell epitope identification, where maintaining the functional integrity of thiol-containing epitopes is critical for immune recognition.

1. T Cell Epitope Identification

BCNP has been effectively utilized to study T cell epitopes in disulfide-rich proteins. For instance, research demonstrated that blocking protein thiols with BCNP allows for the identification of inactive T cell epitopes, which can be reactivated through reduction by antigen-presenting cells . This method was applied to analyze the intact disulfide-rich protein toxin alpha from Naja nigricollis.

2. Peptide Synthesis

In peptide chemistry, this compound serves as a versatile building block for synthesizing peptides with specific disulfide linkages. The stability of the Npys group under various conditions allows for controlled reactions during solid-phase peptide synthesis (SPPS). Studies have shown that BCNP can facilitate the formation of unsymmetrical disulfide bonds, which are crucial for the structural integrity of many biologically active peptides .

3. Inhibition of Tumor Growth

Recent findings indicate that this compound exhibits biological activity beyond peptide synthesis. It has been reported to inhibit the growth of mouse tumors and affect various biological processes, suggesting potential therapeutic applications .

Case Study 1: Immunological Applications

In a study published in the Journal of Immunological Methods, researchers utilized BCNP to explore its efficacy in identifying T cell epitopes within cysteine-rich proteins. The study concluded that BCNP effectively preserved thiol functionality while preventing unwanted oxidative modifications, thereby enhancing T cell activation assays .

Case Study 2: Peptide Conjugation Techniques

Galande and Spatola demonstrated the utility of this compound in creating disulfide heterodimers through conjugation techniques involving other cysteine derivatives. Their work highlighted how BCNP could be employed alongside Fmoc-Cys(Mmt)-OH to achieve selective coupling under mild conditions, essential for maintaining peptide integrity during synthesis .

Q & A

Q. What are the standard protocols for synthesizing Boc-Cys(Npys)-OH and incorporating it into peptide sequences?

- Methodological Answer: this compound is synthesized via activation with HBTU (1.2 eq.) and DIEA (2.4 eq.) in DMF under ice-cooling, followed by coupling with primary amines (e.g., primaquine). The reaction is monitored via HPLC for completion, then purified using preparative HPLC or silica-gel chromatography. For peptide incorporation, the Npys group facilitates selective disulfide bond formation by reacting with free thiols under mild oxidative conditions .

Q. How is this compound characterized post-synthesis to confirm structural integrity?

- Methodological Answer: Characterization involves:

Q. What analytical techniques are critical for tracking this compound stability during peptide synthesis?

- Methodological Answer: Use HPLC to monitor degradation (e.g., Npys group loss under acidic conditions) and Ellman’s assay to detect free thiols, indicating premature deprotection. Stability is pH-dependent; neutral to slightly basic conditions (pH 7–8) are optimal .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound-mediated disulfide bond formation in complex peptides?

- Methodological Answer: Key factors:

- pH control : Maintain pH 7–8 to balance thiolate anion formation and minimize Npys hydrolysis.

- Temperature : Conduct reactions at 4–25°C to prevent side reactions.

- Molar ratios : Use a 10–20% excess of this compound to ensure complete disulfide bridging.

Validate outcomes via LC-MS and circular dichroism to confirm correct folding .

Q. What strategies resolve low coupling efficiency when using this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer: Troubleshooting steps:

- Activation time : Extend pre-activation with HBTU/DIEA to 15–20 minutes.

- Solvent choice : Use DMF:DCM (1:1) to improve resin swelling.

- Double coupling : Repeat the coupling step with fresh reagents.

Post-synthesis, analyze by MALDI-TOF MS to identify truncation products .

Q. How does this compound compare to Acm/Trt-protected cysteine derivatives in stability and deprotection efficiency?

- Methodological Answer:

- Npys vs. Acm : Npys enables selective disulfide pairing under mild oxidation (e.g., I₂), while Acm requires Hg²⁺/Ag⁺ for deprotection, posing toxicity risks.

- Npys vs. Trt : Trt is acid-labile (removed with TFA), whereas Npys is stable under acidic SPPS conditions but sensitive to thiols.

Choose based on peptide sequence complexity and orthogonal protection needs .

Q. What experimental controls are essential when studying this compound in redox-sensitive cellular assays?

- Methodological Answer: Include:

- Negative controls : Peptides lacking Npys groups to isolate redox effects.

- Thiol quenching agents : N-ethylmaleimide (NEM) to block free thiols and prevent nonspecific disulfide scrambling.

- Redox buffers : Use glutathione gradients (e.g., GSH:GSSG 10:1) to mimic intracellular conditions.

Validate via Western blotting (anti-disulfide antibodies) or fluorescence-based thiol probes .

Data Contradiction Analysis

Q. How to address discrepancies in reported this compound stability across studies?

- Methodological Answer: Reconcile conflicting data by:

Replicating conditions : Check solvent purity, temperature, and light exposure (Npys is photosensitive).

Analytical validation : Compare HPLC/MS methods—some studies may use lower-resolution systems.

Contextual factors : Assess peptide sequence influence (e.g., neighboring groups accelerating hydrolysis) .

Tables for Quick Reference

| Property | This compound | Boc-Cys(Acm)-OH |

|---|---|---|

| Deprotection Method | Thiol exchange (e.g., DTT) | Hg²⁺/Ag⁺ |

| Stability in TFA | Stable | Stable |

| Toxicity Concerns | Low | High (heavy metals) |

| Disulfide Selectivity | High | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.